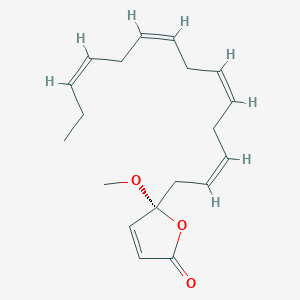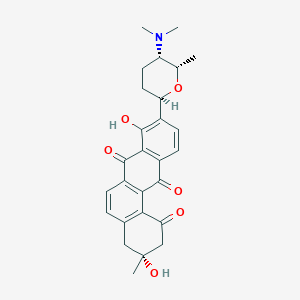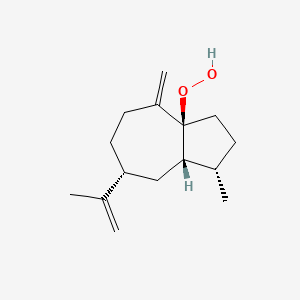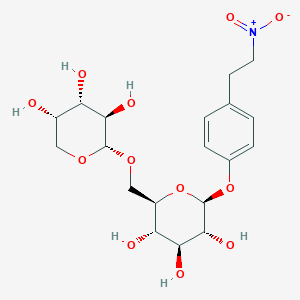
Arabinothalictoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arabinothalictoside is a natural product found in Sagittaria trifolia with data available.
Applications De Recherche Scientifique
Natural Compound Isolation
Arabinothalictoside was identified as a known compound in the study of new alkaloid glycosides from the rhizomes of Aristolochia fordiana. This research highlights its role in the study of natural compounds and their isolation from plant sources (Zhou et al., 2014).
Functional Ingredient in Food Products
Arabinothalictoside, as part of arabinoxylan, was examined for its application in gluten-free bread. This study explored the extraction of arabinoxylans from rye bran and their potential use in creating gluten-free products, thus demonstrating the food industry application of compounds like arabinothalictoside (Mansberger et al., 2014).
Biomedical and Tissue Engineering Applications
A study in 2020 explored the biomedical applications of arabinoxylan, to which arabinothalictoside is related, by fabricating a nanocomposite scaffold for bone tissue engineering. This research presents a novel use of arabinoxylan derivatives in the field of regenerative medicine and tissue engineering (Khan et al., 2020).
Propriétés
Nom du produit |
Arabinothalictoside |
|---|---|
Formule moléculaire |
C19H27NO12 |
Poids moléculaire |
461.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1 |
Clé InChI |
ZHVLPKFAODFQST-UUOPEYFDSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |
Synonymes |
arabinothalictoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,5aS,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium](/img/structure/B1247288.png)

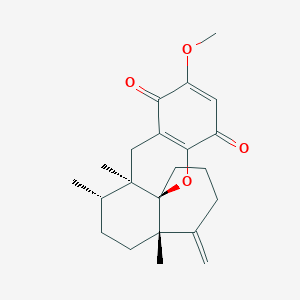
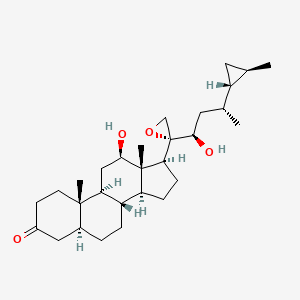
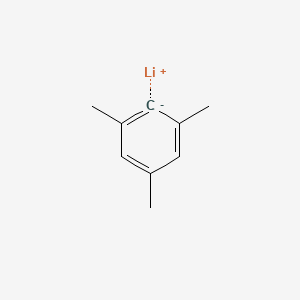
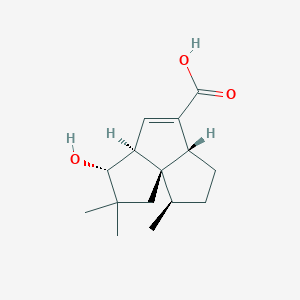

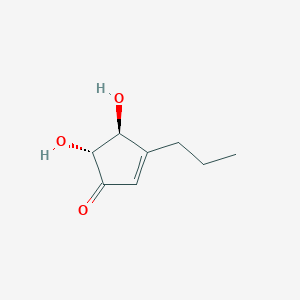
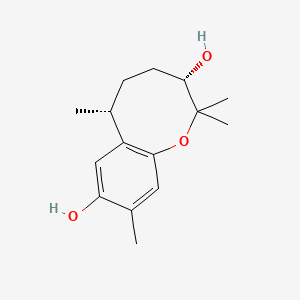
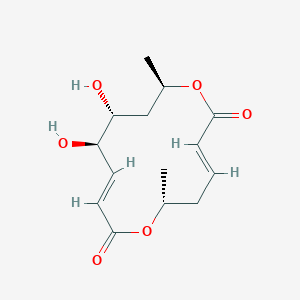
![[5-(4-Fluorophenyl)furan-2-ylcarbonyl]guanidine](/img/structure/B1247306.png)
